molecular formula C26H22ClFN6 B2736345 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine CAS No. 931743-37-2

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine

Katalognummer: B2736345
CAS-Nummer: 931743-37-2
Molekulargewicht: 472.95
InChI-Schlüssel: YPGVVTWWVUJNHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine features a fused triazoloquinazoline core with a 7-chloro substituent, a 3-methylphenyl group at position 3, and a 4-(4-fluorophenyl)piperazine moiety at position 5. The chloro and fluorophenyl groups enhance lipophilicity and electronic effects, while the piperazine ring may improve solubility and bioavailability—a common strategy in medicinal chemistry .

Eigenschaften

IUPAC Name

7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN6/c1-17-3-2-4-18(15-17)24-26-29-25(22-16-19(27)5-10-23(22)34(26)31-30-24)33-13-11-32(12-14-33)21-8-6-20(28)7-9-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGVVTWWVUJNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown promising results against various cancer cell lines, including:

  • Breast Cancer : Effective against MCF7 and MDA-MB231 cell lines.
  • Melanoma : Demonstrated cytotoxicity in SKMEL-28 cells.
  • Liver Cancer : Exhibited activity against Hep-G2 cells.

In vitro assays indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial effects of this compound. It has been tested against a range of bacteria and fungi, showing significant inhibitory activity against:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Inhibitory effects observed on Escherichia coli.
  • Fungi : Active against Candida albicans.

The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring enhance antimicrobial efficacy .

Applications in Drug Discovery

The compound is being explored for its potential applications in drug discovery due to its unique structural features that allow for interaction with various biological targets. It serves as a lead compound for designing new derivatives aimed at improving potency and selectivity against specific diseases.

Case Studies

  • Anticancer Studies : A recent study evaluated a series of derivatives based on this compound, leading to the identification of more potent analogs with improved selectivity for cancer cells over normal cells .
  • Antimicrobial Research : Another investigation focused on the modification of the triazole moiety, resulting in compounds with enhanced antibacterial properties suitable for treating resistant strains of bacteria .
Activity TypeCell Line/PathogenIC50/Zone of InhibitionReference
AnticancerMCF7 (breast cancer)12 µM
AnticancerMDA-MB231 (breast cancer)10 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli18 mm
AntifungalCandida albicans20 mm

Wirkmechanismus

The mechanism of action of 1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Triazoloquinazoline Derivatives and Analogs

Compound Name/Structure Core Heterocycle Key Substituents Molecular Weight (g/mol)
1-[7-Chloro-3-(3-methylphenyl)-triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine Triazolo[1,5-a]quinazoline 7-Cl, 3-(3-methylphenyl), 5-(4-fluorophenylpiperazine) ~484.5*
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 7-Cl, 3-(4-ethylphenylsulfonyl), 5-(3-methylpiperidinyl) ~442.6
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine 1,2,4-Thiadiazole 3-Cl, 5-(4-fluorophenylpiperazine) 298.77
8-(Morpholin-4-yl)-5-(1H-benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 8-morpholino, 5-(benzimidazolyl), 2-[(3-fluorophenyl)methylpiperazine] ~494.5*

*Calculated based on molecular formulas from evidence.

Key Observations :

  • The target compound’s triazoloquinazoline core distinguishes it from pyrazolo[1,5-a]pyrimidines or thiadiazoles . Larger cores (e.g., triazoloquinazoline) increase molecular weight and complexity compared to simpler heterocycles.
  • Substituent diversity: The 4-fluorophenylpiperazine group in the target compound is absent in the sulfonyl-containing analog , which instead uses a 4-ethylphenylsulfonyl group for electronic modulation.

Physicochemical Properties

  • Molecular Weight : The target compound (~484.5 g/mol) is heavier than simpler analogs like the thiadiazole-piperazine derivative (298.77 g/mol) , reflecting its extended heterocyclic system.
  • Lipophilicity: The chloro and fluorophenyl groups enhance lipophilicity compared to methoxy or morpholino substituents .
  • Solubility : Piperazine derivatives generally improve aqueous solubility, but the bulky triazoloquinazoline core may offset this advantage .

Inferred Bioactivity

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse pharmacological effects:

  • Triazoloquinazolines: Potential kinase inhibitors or CNS modulators due to purine-like cores .
  • Pyrazolo[1,5-a]pyrimidines : Used in anticancer and antiviral research (e.g., ’s benzimidazole hybrid) .
  • Thiadiazole-piperazines : Explored as antimicrobial or antiparasitic agents .
  • Triazolo[1,5-a][1,3,5]triazines : Demonstrated herbicidal and fungicidal activity in .

Biologische Aktivität

1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry. Its unique structure combines a triazoloquinazoline core with a piperazine ring, suggesting potential for various biological activities including anti-cancer, anti-hypertensive, and antimicrobial effects.

  • Molecular Formula : C25H21ClN6O2
  • Molecular Weight : 472.9 g/mol
  • IUPAC Name : [4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
  • InChI Key : JXCORBXNQWGKDF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazoloquinazoline core can bind to the active sites of various enzymes, inhibiting their activity and disrupting cellular processes. This mechanism is particularly relevant in cancer therapy, where inhibition of cell proliferation pathways can lead to reduced tumor growth.

Anticancer Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's ability to target multiple pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Antihypertensive Effects

A series of 1,2,4-triazolo[1,5-a]quinazolines have been tested for their antihypertensive activity. These studies utilized animal models to evaluate the effects on heart rate and blood pressure. Some derivatives demonstrated significant reductions in blood pressure and heart rate, suggesting potential as adrenoblockers or cardiac stimulants .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, indicating potential applications in treating infections. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Case Studies

StudyFocusFindings
Antihypertensive ActivitySignificant reduction in blood pressure in rat models; potential as adrenoblockers.
Anticancer ActivityInduction of apoptosis in cancer cell lines; inhibition of proliferation pathways observed.
Antimicrobial EffectsActivity against several bacterial strains; mechanism under investigation.

Q & A

Q. What are the key considerations for optimizing the synthesis of triazoloquinazoline-piperazine hybrids?

Answer: Synthesis optimization requires careful selection of reaction conditions, including solvent systems, catalysts, and stoichiometric ratios. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole formation, as seen in analogous compounds (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM mixtures) . Key steps include:

  • Solvent choice: Biphasic systems (e.g., H₂O:DCM) enhance reaction efficiency by balancing reagent solubility and phase separation.
  • Catalyst loading: 0.3–0.6 equiv. of CuSO₄ ensures adequate catalytic activity without excessive metal contamination.
  • Monitoring: TLC with hexane:ethyl acetate (1:2) is recommended for tracking reaction progress. Post-synthesis purification via silica gel chromatography (ethyl acetate:hexane, 1:8) improves yield and purity .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H NMR: Identify proton environments, e.g., aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Compare shifts to structurally similar triazoloquinazolines .
  • LC-MS: Confirm molecular weight (e.g., m/z 538.96 for C₂₇H₂₂ClF₃N₆O) and detect impurities.
  • Elemental analysis: Verify C, H, N content (e.g., ±0.3% deviation from calculated values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer: SAR studies should systematically modify substituents and assess pharmacological outcomes:

  • Core modifications: Replace the 3-methylphenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to probe electronic effects on target binding .
  • Piperazine substitution: Compare 4-fluorophenyl with bulkier aryl groups (e.g., 4-methoxyphenyl) to assess steric tolerance in receptor pockets .
  • Biological assays: Use standardized protocols (e.g., kinase inhibition assays or cytotoxicity screens against cancer cell lines) with positive controls (e.g., staurosporine for kinase activity) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Answer: Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:

  • Data normalization: Express activity as % inhibition relative to a common reference compound (e.g., doxorubicin for cytotoxicity).
  • Computational modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and explain discrepancies. For example, a 3-methylphenyl group may induce steric clashes in one target but enhance hydrophobic interactions in another .
  • Meta-analysis: Compare results across multiple studies (e.g., antitumor activity of triazoloquinazolines in Table 1 of ), focusing on consistent trends like chlorine substitution correlating with improved potency.

Methodological Challenges

Q. How should researchers optimize reaction conditions for scale-up without compromising yield?

Answer: Scale-up requires balancing efficiency and practicality:

  • Solvent volume reduction: Transition from batch to flow chemistry for CuAAC reactions, minimizing solvent waste .
  • Catalyst recycling: Test immobilized Cu catalysts (e.g., Cu nanoparticles on silica) to reduce metal leaching.
  • Temperature control: Microwave-assisted synthesis (e.g., 80°C for 30 min) can accelerate reactions while maintaining selectivity .

Q. What analytical approaches are critical for detecting by-products in complex multi-step syntheses?

Answer:

  • HPLC-DAD/MS: Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) to separate and identify by-products.
  • ²⁹Si NMR: Detect siloxane impurities from silica gel chromatography .
  • X-ray crystallography: Resolve ambiguous structural features (e.g., regiochemistry of triazole rings) .

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